5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a morpholine ring, a methyl group, and a triazolopyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For instance, Schiff base zinc complexes supported on magnetite nanoparticles have been employed to catalyze the synthesis of triazolopyrimidine derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: Triazolopyrimidine derivatives are used in the design of light-emitting materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of Janus kinases, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Uniqueness
5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its combination of a morpholine ring and a triazolopyrimidine core, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-6-8(16)15-9(11-7)12-10(13-15)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJMMBMNGDMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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